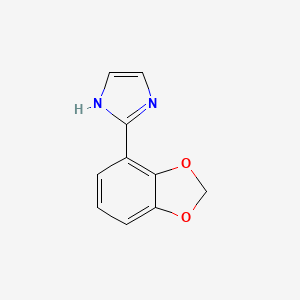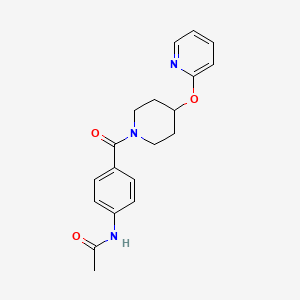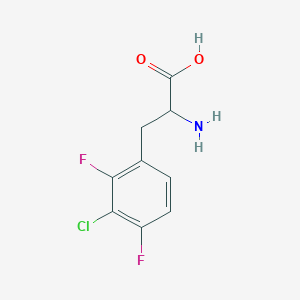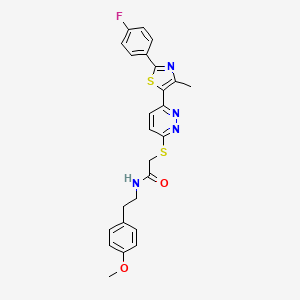
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPI-613 and has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer. In
Scientific Research Applications
Synthesis and Chemical Properties
Research on related pyrimidine derivatives has shown that these compounds can be synthesized through various methods, including the condensation of aryl aldehydes, ammonium acetate, and acetoacetanilide. These processes often yield compounds with significant chemical diversity and potential for further functionalization (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014). Such synthetic strategies may be applicable to the synthesis of "1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea," offering pathways for the exploration of its properties and applications.
Biological Activities
Compounds with structural similarities have been explored for their potential biological activities. For instance, derivatives of pyrimidine have been investigated for their analgesic and antiparkinsonian activities, indicating the relevance of this chemical scaffold in medicinal chemistry (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008). Such findings highlight the potential of exploring "1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea" for similar biological activities.
Antimicrobial and Anticancer Potential
Research on chalcones and oxopyrimidines containing similar structural motifs has shown antimicrobial activity, pointing to the potential of such compounds in addressing infectious diseases (M. Joshi, P. B. Vekariya, B. Dodiya, R. M. Ghetiya, H. Joshi, 2012). Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and exhibited promising antimicrobial and anticancer activities (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016). These studies suggest avenues for the investigation of "1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea" in antimicrobial and anticancer research.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c19-14-6-2-3-7-15(14)23-18(25)20-8-11-26-17-12-16(21-13-22-17)24-9-4-1-5-10-24/h2-3,6-7,12-13H,1,4-5,8-11H2,(H2,20,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHOTDOPFGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)





![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)

![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)


![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)